molecular formula C29H59NO3 B12599109 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol CAS No. 917222-41-4

1-Octyl-3,5-bis(octyloxy)piperidin-4-ol

Katalognummer: B12599109
CAS-Nummer: 917222-41-4
Molekulargewicht: 469.8 g/mol
InChI-Schlüssel: CGCQZLKTSXIOLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Octyl-3,5-bis(octyloxy)piperidin-4-ol is a synthetic organic compound belonging to the piperidine family Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol typically involves multi-step reactions starting from piperidinol and octanol. The process includes:

    Alkylation: Piperidinol undergoes alkylation with octyl bromide in the presence of a base such as potassium carbonate.

    Etherification: The resulting intermediate is then subjected to etherification with octanol under acidic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The octyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

1-Octyl-3,5-bis(octyloxy)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.

Wirkmechanismus

The mechanism of action of 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-Octyl-3,5-dimethoxypiperidin-4-ol: Similar structure but with methoxy groups instead of octyloxy groups.

    1-Octyl-3,5-bis(hexyloxy)piperidin-4-ol: Similar structure but with hexyloxy groups instead of octyloxy groups.

Uniqueness: 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol is unique due to its specific combination of octyl and piperidin-4-ol moieties, which confer distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

917222-41-4

Molekularformel

C29H59NO3

Molekulargewicht

469.8 g/mol

IUPAC-Name

3,5-dioctoxy-1-octylpiperidin-4-ol

InChI

InChI=1S/C29H59NO3/c1-4-7-10-13-16-19-22-30-25-27(32-23-20-17-14-11-8-5-2)29(31)28(26-30)33-24-21-18-15-12-9-6-3/h27-29,31H,4-26H2,1-3H3

InChI-Schlüssel

CGCQZLKTSXIOLN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCN1CC(C(C(C1)OCCCCCCCC)O)OCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.